molecular formula C16H19FN2O3 B2860040 N-[3-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2200176-02-7

N-[3-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide

Cat. No.: B2860040
CAS No.: 2200176-02-7
M. Wt: 306.337
InChI Key: RZFKEJAJGJTGFX-UHFFFAOYSA-N
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Description

N-[3-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide is a synthetic organic compound that features a pyrrolidine ring substituted with a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . The reaction conditions often include the use of specific oxidants and additives to achieve the desired selectivity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of commercially available aldehydes and efficient reaction conditions would be essential for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorophenoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are typically mild to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield a variety of fluorinated derivatives .

Scientific Research Applications

N-[3-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets. The fluorophenoxy group and the pyrrolidine ring play crucial roles in binding to these targets, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Fluorophenoxy derivatives: Compounds with the fluorophenoxy group attached to different core structures.

Uniqueness

N-[3-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide is unique due to the combination of the pyrrolidine ring and the fluorophenoxy group, which imparts distinct chemical and biological properties .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-[3-(3-fluorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3/c1-2-15(20)18-8-6-16(21)19-9-7-14(11-19)22-13-5-3-4-12(17)10-13/h2-5,10,14H,1,6-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFKEJAJGJTGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCC(C1)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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